1-Ethynyl-4-(2-methylpropyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-(2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-4-11-5-7-12(8-6-11)9-10(2)3/h1,5-8,10H,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKHYMVLZLMRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293187 | |
| Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-91-6 | |
| Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132464-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-(2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 1 Ethynyl 4 2 Methylpropyl Benzene
Transformations at the Ethynyl (B1212043) Moiety
The carbon-carbon triple bond of the ethynyl group is the primary site of reactivity in 1-ethynyl-4-(2-methylpropyl)benzene, undergoing additions, oxidations, and other transformations.
Hydration Reactions and Regioselective Ketone Formation
The hydration of alkynes is a fundamental transformation that converts the carbon-carbon triple bond into a carbonyl group. For a terminal alkyne like this compound, this reaction can be highly regioselective, leading primarily to the formation of a ketone.
The most common method for alkyne hydration involves the use of aqueous sulfuric acid in the presence of a mercury(II) salt, such as mercury(II) sulfate, as a catalyst. fiveable.melibretexts.org The reaction proceeds via a mechanism involving the electrophilic addition of the mercuric ion to the alkyne, forming a vinylmercurinium ion intermediate. libretexts.orglibretexts.org Water then acts as a nucleophile, attacking the more substituted carbon of the former triple bond, in accordance with Markovnikov's rule . fiveable.meleah4sci.com This regioselectivity is driven by the formation of the more stable carbocation intermediate on the carbon atom bearing the aryl group. The resulting enol intermediate rapidly tautomerizes to the more stable keto form, yielding 1-(4-(2-methylpropyl)phenyl)ethan-1-one. libretexts.orglibretexts.org
Alternatively, iron(III)-catalyzed hydration offers a less toxic method. Catalysts like iron(III) triflimide have been shown to promote the direct hydration of terminal alkynes with excellent Markovnikov regioselectivity. nih.gov
For the synthesis of the corresponding aldehyde, an anti-Markovnikov addition is required. This is typically achieved through a two-step hydroboration-oxidation sequence. fiveable.melibretexts.org In the first step, a borane (B79455) reagent adds across the triple bond, with the boron atom adding to the terminal, less sterically hindered carbon. Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the aldehyde, 2-(4-(2-methylpropyl)phenyl)acetaldehyde. libretexts.org
Table 1: Regioselective Hydration of this compound
| Reaction | Reagents | Major Product | Regioselectivity |
| Mercury(II)-Catalyzed Hydration | H₂O, H₂SO₄, HgSO₄ | 1-(4-(2-methylpropyl)phenyl)ethan-1-one | Markovnikov |
| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 2-(4-(2-methylpropyl)phenyl)acetaldehyde | Anti-Markovnikov |
Stereodivergent Hydroelementation (Hydroboration, Hydrosilylation)
Hydroelementation reactions, such as hydroboration and hydrosilylation, involve the addition of a hydrogen-element bond across the alkyne. These reactions are powerful tools for creating stereochemically defined vinyl derivatives. The ability to control the stereochemistry to produce either the E or Z isomer from the same starting material is known as stereodivergence. nih.gov
Hydroboration: The hydroboration of terminal alkynes can be controlled to yield either the (E)- or (Z)-vinylboronates. nih.gov While traditional hydroboration with reagents like catecholborane often leads to the cis-addition product (Z-isomer), the development of transition metal catalysts has enabled access to the trans-addition product (E-isomer). nih.govnih.gov For example, copper catalysts ligated with DPEphos can produce (Z)-alkenylboron compounds, whereas an SIPr-CuCl complex can lead to the exclusive formation of the (E)-hydroboration product. nih.gov These reactions provide a stereocomplementary route to vinylboron compounds derived from this compound.
Hydrosilylation: Similarly, the hydrosilylation of terminal alkynes can be directed to form either (E)- or (Z)-vinylsilanes. The choice of catalyst is crucial in determining the stereochemical outcome. nih.gov For instance, certain ruthenium catalysts can selectively produce the (E)-vinylsilane through a trans-addition mechanism, while other catalyst systems can favor the formation of the (Z)-isomer. nih.govrsc.org This stereodivergent approach allows for the synthesis of geometrically defined vinylsilanes from this compound, which are versatile intermediates in organic synthesis.
Table 2: Stereodivergent Hydroelementation of this compound
| Reaction | Catalyst System | Major Product Stereochemistry |
| Hydroboration | DPEphos-Cu | Z-vinylboronate |
| Hydroboration | SIPr-CuCl | E-vinylboronate |
| Hydrosilylation | RuHCl(CO)(PPh₃)₃ | E-vinylsilane |
| Hydrosilylation | Ru(SiMe₂Ph)Cl(CO)(i-Pr₃)₂ | Z-vinylsilane |
Oxidative Cleavage Mechanisms
The triple bond of this compound can be completely severed through oxidative cleavage. This reaction typically transforms the ethynyl group into a carboxylic acid. Common reagents for this purpose include strong oxidizing agents like ozone (O₃) followed by a workup, or potassium permanganate (B83412) (KMnO₄).
The mechanism of ozonolysis involves the 1,3-dipolar cycloaddition of ozone to the alkyne to form an unstable primary ozonide, which then rearranges to a trioxole intermediate. Subsequent workup, usually with water, hydrolyzes this intermediate, cleaving the carbon-carbon triple bond and ultimately yielding a carboxylic acid and carbon dioxide. In the case of this compound, oxidative cleavage results in the formation of 4-(2-methylpropyl)benzoic acid.
Metal-Catalyzed Functionalizations
Metal catalysts enable a wide range of functionalizations of the ethynyl group, facilitating the construction of complex molecular architectures.
Intramolecular Cyclization of Ortho-Substituted Aryl Alkynes: Insights into the 2-Methylpropyl Group Influence
While this compound itself cannot undergo intramolecular cyclization due to the para-substitution pattern, the influence of the 2-methylpropyl group can be inferred from studies on ortho-substituted analogues. For instance, the PtCl₂-catalyzed intramolecular cyclization of o-isopropyl-substituted aryl alkynes to form indenes has been studied. nih.gov DFT calculations have shown that the reaction can proceed through different pathways, and the nature of the substituent on the alkyne and the alkyl group on the ring can influence which pathway is favored. nih.gov A larger alkyl group, such as the 2-methylpropyl group, would likely exert a significant steric influence on the transition states of the cyclization and subsequent rearrangement steps, potentially favoring one reaction pathway over another and influencing the final product distribution. nih.gov
Intermolecular Annulation for Heterocyclic Synthesis
The ethynyl group of this compound is a valuable building block for the synthesis of various heterocyclic compounds through intermolecular annulation reactions. These reactions typically involve the coupling of the alkyne with another molecule containing complementary functional groups, often catalyzed by a transition metal. nih.gov
Pyrrole Synthesis: Substituted pyrroles can be synthesized through rhodium-catalyzed reactions. One method involves the reaction of terminal alkynes with N-sulfonyl azides and alkenyl alkyl ethers. organic-chemistry.org Another approach is the rhodium-catalyzed oxidative annulation of enamides with alkynes. nih.gov These methods provide pathways to highly substituted pyrroles bearing the 4-(2-methylpropyl)phenyl group.
Triazole Synthesis: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,4-disubstituted-1,2,3-triazoles. nih.gov Reacting this compound with an organic azide (B81097) in the presence of a copper(I) catalyst would yield the corresponding triazole derivative.
Pyridine Synthesis: Pyridines can be formed via a sequence involving the copper-promoted dehydrogenation of an allylamine (B125299) followed by a rhodium(III)-catalyzed N-annulation with a terminal alkyne like this compound. rsc.org
These examples highlight the utility of this compound as a synthon for constructing a diverse range of heterocyclic structures, which are prevalent in medicinal chemistry and materials science.
Arylation and Hydroamination Reactions
The ethynyl group of this compound is a versatile functional handle for the construction of more complex molecular architectures through carbon-carbon and carbon-nitrogen bond-forming reactions. Among the most powerful of these transformations are arylation and hydroamination reactions, which are frequently mediated by transition metal catalysts.
Arylation Reactions:
The Sonogashira coupling is a cornerstone of arylation chemistry for terminal alkynes, enabling the formation of a C(sp)-C(sp²) bond. libretexts.org This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and an amine base. libretexts.orgmsudenver.edu For this compound, the Sonogashira coupling provides a direct route to a variety of diarylacetylene derivatives. The general mechanism involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate (formed from the terminal alkyne and the Cu(I) salt) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org
| Reactant 1 | Reactant 2 | Catalyst System | Product | General Observations |
| This compound | Aryl Halide (Ar-X) | Pd catalyst, Cu(I) co-catalyst, Amine base | 1-(Aryl)-2-(4-(2-methylpropyl)phenyl)acetylene | Reaction efficiency is dependent on the nature of X (I > Br > Cl) and substituents on the aryl halide. libretexts.org |
Hydroamination Reactions:
Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents an atom-economical method for the synthesis of nitrogen-containing compounds such as enamines and imines, which can be further reduced to saturated amines. The hydroamination of alkynes can be catalyzed by a variety of transition metals, including late transition metals like palladium and rhodium, as well as early transition metals such as tantalum. nih.govnih.gov
The regioselectivity of alkyne hydroamination is a key consideration. In the case of terminal alkynes like this compound, the addition of an amine can theoretically yield two regioisomers. The outcome is highly dependent on the catalyst system and the reaction conditions. For instance, tantalum-catalyzed hydroamination of terminal alkynes has been shown to proceed rapidly. nih.gov While many hydroamination reactions of terminal alkynes with aromatic amines yield imines, the specific regioselectivity for this compound would need to be determined experimentally. princeton.edu
Mechanistic studies of late transition metal-catalyzed hydroamination of vinylarenes suggest that the reaction can proceed through the nucleophilic attack of the amine on a coordinated alkene. nih.gov For alkynes, analogous pathways involving alkyne-metal complexes are proposed.
| Reactant 1 | Reactant 2 | Catalyst | Potential Products | Key Considerations |
| This compound | Amine (R-NH2) | Transition Metal Complex (e.g., Pd, Rh, Ta) | Enamine and/or Imine | Regioselectivity is a critical factor and is dependent on the catalyst and reaction conditions. nih.govnih.govprinceton.edu |
Influence of the 2-Methylpropyl Substituent on Chemical Reactivity and Selectivity
The 2-methylpropyl (isobutyl) group at the para-position of the phenyl ring in this compound exerts a significant influence on the molecule's reactivity and the selectivity of its transformations. This influence can be dissected into steric and electronic effects.
Steric Effects in Transition State Stabilization
Steric hindrance refers to the non-bonding interactions that influence the shape and reactivity of ions and molecules. The branched structure of the 2-methylpropyl group introduces a degree of steric bulk compared to a linear alkyl chain. This steric presence can play a crucial role in the stabilization or destabilization of transition states, thereby affecting reaction rates and product distributions.
In reactions involving the ethynyl group, the approach of reagents can be influenced by the isobutyl substituent. For instance, in transition metal-catalyzed reactions where the phenylacetylene (B144264) coordinates to a metal center, the isobutyl group can interact with the ligands on the metal, potentially favoring certain coordination geometries over others. This can, in turn, influence the stereoselectivity of subsequent bond-forming steps. While direct studies on this compound are limited, research on related systems with bulky substituents has shown that steric hindrance can be a determining factor in the outcome of a reaction. For example, in nucleophilic substitution reactions, bulky substituents near the reaction center can significantly slow down the reaction rate by impeding the approach of the nucleophile. nih.gov
The stability of intermediates can also be affected. For example, in reactions that proceed through radical intermediates, the steric bulk of the isobutyl group could influence the preferred conformation of the intermediate, thereby directing the stereochemical outcome of the reaction.
Electronic Perturbations and Hammett Correlations on Reaction Kinetics
The electronic effect of a substituent on a benzene (B151609) ring can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates or equilibrium constants and the electronic properties of the substituent. The Hammett equation is expressed as:
log(k/k₀) = ρσ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant which depends on the nature of the reaction, and σ (sigma) is the substituent constant which depends only on the substituent. nih.govnih.gov
Alkyl groups, such as the 2-methylpropyl group, are generally considered to be electron-donating through an inductive effect. This is reflected in their negative Hammett sigma (σ) values. For the para-methyl group, the σₚ value is -0.17. While a specific σₚ value for the 2-methylpropyl group is not commonly tabulated, it is expected to be of a similar sign and magnitude, indicating its electron-donating character.
A positive ρ value for a reaction indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that electron-donating groups enhance the reaction rate. nih.gov For reactions involving the ethynyl group of this compound, the electron-donating nature of the isobutyl group will either accelerate or decelerate the reaction depending on the sign of ρ for that specific transformation. For example, in a reaction where a positive charge develops in the transition state at a position conjugated with the substituent, the electron-donating isobutyl group would be expected to stabilize the transition state and increase the reaction rate. Conversely, if a negative charge develops, the reaction would be disfavored.
The Hammett equation has been successfully applied to a wide range of reactions involving substituted phenylacetylenes, providing valuable insights into their reaction mechanisms. researchgate.net
| Substituent | Hammett Constant (σₚ) | Electronic Effect |
| -H | 0.00 | Reference |
| -CH₃ | -0.17 | Electron-donating |
| -C(CH₃)₃ | -0.19 | Electron-donating |
| -NO₂ | +0.78 | Electron-withdrawing |
| -Cl | +0.23 | Electron-withdrawing |
Photochemical and Radical-Mediated Transformations of Aryl Alkynes
Beyond thermally induced reactions, aryl alkynes like this compound can undergo a variety of transformations initiated by light or radical species. These methods offer alternative pathways to unique molecular structures that may be difficult to access through conventional means.
Photochemical Transformations:
Photochemical reactions, initiated by the absorption of light, can lead to excited electronic states with distinct reactivity compared to the ground state. Aryl alkynes can participate in several types of photochemical reactions, including cycloadditions. For example, the photocycloaddition of alkenes to arenes can occur in ortho, meta, and para fashions, leading to the formation of bicyclic compounds. nih.govresearchgate.net The specific mode of cycloaddition is influenced by the electronic properties of the reactants. researchgate.net While specific studies on the photocycloaddition reactions of this compound are not prevalent, the general principles of arene-alkene photocycloadditions suggest that it could potentially react with alkenes upon irradiation to form complex polycyclic structures. nih.gov
Another class of photochemical reactions involves photoinduced electron transfer (PET). In the presence of a suitable photosensitizer and an electron donor or acceptor, an electron can be transferred to or from the aryl alkyne, generating a radical ion with unique reactivity. nih.gov These radical ions can then undergo a variety of subsequent reactions, such as cyclizations or additions.
Radical-Mediated Transformations:
Radical reactions provide a powerful tool for the functionalization of alkynes. The thiol-ene reaction, or more accurately for alkynes, the thiol-yne reaction, is a well-established radical addition process. wikipedia.orgemerginginvestigators.org This reaction involves the addition of a thiol (R-SH) across the triple bond of an alkyne, typically initiated by a radical initiator or by photolysis. The reaction proceeds via a radical chain mechanism, with the anti-Markovnikov addition product generally being favored. wikipedia.orgemerginginvestigators.org In the case of this compound, the radical addition of a thiol would lead to the formation of a vinyl sulfide.
The mechanism involves the generation of a thiyl radical (RS•) which then adds to the terminal carbon of the alkyne to form a vinyl radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of the thiol to give the product and regenerate the thiyl radical, thus propagating the chain. wikipedia.orgsemanticscholar.org
| Reaction Type | Reactants | General Product | Mechanistic Pathway |
| Photocycloaddition | This compound, Alkene | Bicyclic adduct | Excitation to an excited state followed by cycloaddition. nih.govresearchgate.net |
| Thiol-yne Reaction | This compound, Thiol (R-SH) | Vinyl sulfide | Radical chain mechanism involving a thiyl radical. wikipedia.orgemerginginvestigators.org |
Advanced Computational and Spectroscopic Characterization of 1 Ethynyl 4 2 Methylpropyl Benzene
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations are indispensable tools for predicting and understanding the intrinsic properties of molecules. For a compound like 1-ethynyl-4-(2-methylpropyl)benzene, these methods would provide deep insights into its geometry, conformational preferences, electronic landscape, and reactivity.
Density Functional Theory (DFT) and Ab Initio Calculations for Geometric Parameters and Conformations
Density Functional Theory (DFT) and ab initio methods are powerful computational techniques used to determine the optimized geometry and conformational landscape of molecules. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.
For this compound, a key conformational feature would be the orientation of the isobutyl group relative to the benzene (B151609) ring. Due to the steric bulk of the isobutyl group, it is expected to adopt a staggered conformation to minimize steric hindrance. Furthermore, the ethynyl (B1212043) group is linear and its orientation with respect to the phenyl ring is also a subject of interest.
While specific DFT or ab initio data for this compound is not readily found, studies on structurally similar molecules provide a framework for what such an analysis would entail. For instance, computational studies on substituted benzenes routinely employ basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational cost.
Table 1: Predicted Geometric Parameters for a Hypothetical Optimized Structure of this compound (Illustrative)
| Parameter | Predicted Value Range | Notes |
| C≡C Bond Length | ~1.20 - 1.22 Å | Typical for a carbon-carbon triple bond. |
| C-C (Aromatic) | ~1.39 - 1.41 Å | Characteristic of the benzene ring. |
| C-C (Alkyl Chain) | ~1.52 - 1.54 Å | Standard for single carbon-carbon bonds. |
| C-H (Aromatic) | ~1.08 - 1.10 Å | Typical C-H bond length in aromatic systems. |
| C-H (Alkyne) | ~1.06 - 1.07 Å | Characteristic of a terminal alkyne C-H bond. |
| C-H (Alkyl) | ~1.09 - 1.11 Å | Standard for C-H bonds in alkyl groups. |
This table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT or ab initio calculations.
Molecular Electrostatic Potential Analysis and Substituent Effects
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map of this compound would reveal regions of negative potential (electron-rich) and positive potential (electron-poor).
The ethynyl group, being an electron-withdrawing group through induction, would create a region of positive electrostatic potential around the acetylenic proton, making it susceptible to attack by nucleophiles. The π-system of the benzene ring and the triple bond would represent areas of negative potential. The isobutyl group, being a weak electron-donating group, would slightly increase the electron density on the benzene ring.
Computational Acidity Studies and Correlation with Empirical Parameters
The acidity of the terminal acetylenic proton in this compound can be predicted using computational methods. By calculating the Gibbs free energy change for the deprotonation reaction, the pKa value can be estimated.
The substituent on the phenyl ring influences the acidity of the terminal alkyne. The electron-donating isobutyl group at the para position would be expected to slightly decrease the acidity of the acetylenic proton compared to unsubstituted phenylacetylene (B144264). This is because the isobutyl group destabilizes the resulting acetylide anion through its electron-donating effect.
Spectroscopic Elucidation of Structure and Reaction Dynamics
Spectroscopic techniques provide experimental data that is crucial for confirming the structure and understanding the behavior of molecules in various chemical processes.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. For this compound, ¹H and ¹³C NMR would provide a detailed map of the carbon and hydrogen atoms in the molecule.
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms. In the context of reaction dynamics, NMR can be used to monitor the progress of reactions involving this compound, identify intermediates, and elucidate reaction mechanisms. For example, in a Sonogashira coupling reaction, NMR could be used to follow the consumption of the starting material and the formation of the product.
Gas-Phase Electron Diffraction for Precise Molecular Geometry
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid or liquid state.
While no specific GED studies on this compound have been reported, a study on the structurally related molecule, tert-butylbenzene (B1681246), provides some insight. The GED analysis of tert-butylbenzene revealed the bond lengths and angles of the benzene ring and the tert-butyl group. A similar study on this compound would provide definitive experimental data on its gas-phase geometry, including the bond distances and the conformational preference of the isobutyl group.
Table 2: Comparison of Expected and Known Geometric Parameters from Related Molecules (Illustrative)
| Compound | Method | C-C (Aromatic) Bond Length (Å) | C-C (Alkyl-Aryl) Bond Length (Å) |
| Benzene | GED | 1.399 ± 0.001 | N/A |
| Toluene | GED | 1.399 ± 0.001 | 1.511 ± 0.003 |
| tert-Butylbenzene | GED | 1.397 ± 0.003 | 1.538 ± 0.006 |
| This compound | Expected (GED) | ~1.40 | ~1.52 |
This table provides a comparison with known values for related molecules to infer expected values for the target compound. Precise values for this compound would require a dedicated GED study.
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and In Situ Monitoring
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative and quantitative analysis of this compound. These methods are instrumental in identifying key functional groups and can be adapted for real-time, in situ monitoring of chemical reactions. rsc.orgspectroscopyonline.com
The structure of this compound features two primary vibrating moieties that produce characteristic signals: the terminal alkyne group and the substituted benzene ring. In IR spectroscopy, the terminal alkyne is identifiable by two distinct absorption bands. jove.comorgchemboulder.com The stretching vibration of the carbon-carbon triple bond (C≡C) typically appears in the 2100-2260 cm⁻¹ range. orgchemboulder.comlibretexts.org This band is often weak. orgchemboulder.com The second, more prominent feature is the sharp and strong absorption band corresponding to the stretching of the acetylenic carbon-hydrogen bond (≡C-H), which is found around 3300 cm⁻¹. orgchemboulder.comlibretexts.org
Raman spectroscopy offers a complementary vibrational profile. The C≡C triple bond in terminal alkynes, particularly aromatic ones, provides a strong and clear signal in Raman spectra. nih.gov This makes Raman an excellent technique for detecting the alkyne group, even at low concentrations. nih.gov The combination of IR and Raman spectroscopy, therefore, provides an unambiguous identification of the ethynyl functional group within the molecule.
The real-time monitoring of reactions involving this compound is achievable through in situ spectroscopic methods, such as Attenuated Total Reflectance (ATR)-IR spectroscopy. nih.gov By immersing a fiber-optic probe into the reaction mixture, the progress of a reaction can be followed by observing the disappearance of the characteristic alkyne bands or the appearance of new bands corresponding to the product. jascoinc.com For instance, in a hydrogenation reaction, the disappearance of the ≡C-H and C≡C stretching bands would indicate the consumption of the starting material. This capability is crucial for studying reaction kinetics and identifying transient intermediate species that might not be detectable through offline analysis. rsc.orgspectroscopyonline.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Intensity |
|---|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3330-3270 | 3330-3270 | Strong, Narrow (IR) |
| Terminal Alkyne | C≡C Stretch | 2260-2100 | 2260-2100 | Weak to Medium (IR), Strong (Raman) |
| Aromatic Ring | C-H Stretch | >3000 | >3000 | Medium to Weak |
| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 | Medium |
Mass Spectrometry for Identification of Reaction Intermediates and Products
Mass spectrometry (MS) is an indispensable analytical technique for elucidating the reaction pathways of this compound by enabling the detection and structural characterization of reaction intermediates and final products. nih.gov Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for this purpose, as it can gently transfer ions from solution into the gas phase for analysis, making it ideal for studying charged intermediates common in catalytic reactions. nih.gov
In the context of reactions involving this compound, such as metal-catalyzed coupling or hydration reactions, ESI-MS can provide critical insights. For example, in a palladium-catalyzed Sonogashira coupling, ESI-MS could be used to intercept and identify key organopalladium intermediates. These highly reactive species are often present in low concentrations, but the high sensitivity of modern mass spectrometers allows for their detection. rsc.orgnih.gov By determining the mass-to-charge ratio of these intermediates, their elemental composition can be deduced, providing direct evidence for proposed mechanistic steps.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain structural information about the detected ions. In an MS/MS experiment, a specific intermediate ion is selected, fragmented through collision-induced dissociation, and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint of the intermediate, helping to distinguish between different isomers. rsc.org
Beyond intermediates, mass spectrometry is routinely used to confirm the identity of the final reaction products. High-resolution mass spectrometry (HRMS) can determine the molecular formula of a product with high accuracy, confirming the successful transformation of this compound. acs.org For instance, in a hydration reaction, HRMS would confirm the addition of a water molecule by showing the expected mass increase in the product.
X-ray Absorption and Emission Spectroscopies for Catalytic Sites
Understanding the nature of the catalytic sites is paramount for optimizing reactions involving this compound, such as catalytic hydrogenation or coupling reactions. X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful in situ techniques for characterizing the electronic and geometric structure of catalyst active sites under realistic reaction conditions. nih.gov
XAS is an element-specific technique that can provide detailed information about the oxidation state, coordination number, and bond distances of a specific element within a catalyst, such as a platinum or palladium atom. youtube.comosti.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom. researchgate.net For example, during the hydrogenation of this compound over a platinum catalyst, in situ XANES could monitor changes in the platinum oxidation state as it interacts with the reactants. osti.govresearchgate.net
The EXAFS region provides information about the local atomic environment of the absorbing atom, including the number and type of neighboring atoms and their bond distances. osti.gov By analyzing the EXAFS data, one could determine how the this compound molecule adsorbs onto the catalyst surface and how the catalyst structure might change during the reaction. acs.org
XES is a complementary technique that is sensitive to the electronic structure of the catalyst, providing details about spin state and the nature of ligand-metal bonding. nih.gov When used in conjunction, XAS and XES offer a comprehensive picture of the catalyst's active site, which is crucial for understanding its reactivity and selectivity in transformations of this compound. nih.gov This knowledge can guide the rational design of more efficient and selective catalysts.
Theoretical Mechanistic Elucidations
DFT Studies on Reaction Pathways, Transition States, and Energy Profiles
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate details of reaction mechanisms involving organic molecules like this compound. rsc.org DFT calculations allow for the exploration of potential reaction pathways, the characterization of transient structures such as transition states, and the determination of the associated energy profiles. tib.eu
For a given transformation of this compound, DFT can be used to model the entire reaction coordinate. This involves calculating the potential energy of the system as the reactants are converted into products. The highest point on this energy profile corresponds to the transition state, and the energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.
For example, in an electrophilic addition reaction to the alkyne moiety of this compound, DFT could be used to compare different possible pathways, such as Markovnikov versus anti-Markovnikov addition. organicchemistrytutor.com By calculating the activation energies for each pathway, the kinetically favored product can be predicted. libretexts.org
Furthermore, DFT is invaluable for studying catalyzed reactions. It can be used to model the interaction of this compound with a catalyst, identifying the most stable adsorption geometries and elucidating the mechanism of catalyst activation and turnover. tib.eu DFT studies can also shed light on the stereoselectivity of a reaction by comparing the energies of the transition states leading to different stereoisomers. rsc.org The insights gained from these computational studies are crucial for understanding reaction outcomes and for the rational design of new synthetic methodologies.
Kinetic and Thermodynamic Modeling of Chemical Transformations
Kinetic and thermodynamic modeling provides a quantitative framework for understanding and predicting the behavior of chemical reactions involving this compound. These models are essential for process optimization, allowing for the selection of reaction conditions that favor the desired product with high yield and selectivity.
Thermodynamic modeling is concerned with the relative stabilities of reactants and products, as indicated by the change in Gibbs free energy (ΔG) for the reaction. A negative ΔG indicates a spontaneous reaction. For reactions that can yield multiple products, such as the addition of an acid to this compound, thermodynamic modeling can predict which product is the most stable (the thermodynamic product). libretexts.org Computational methods, including DFT, can be used to calculate the thermodynamic properties of all species in the reaction, allowing for the determination of equilibrium constants. researchgate.net
Kinetic modeling, on the other hand, focuses on the rates of chemical reactions. The rate of a reaction is determined by its activation energy. The product that is formed the fastest is known as the kinetic product. libretexts.org In some cases, the kinetic and thermodynamic products are not the same. In such situations, the reaction outcome can be controlled by the reaction conditions. Lower temperatures and shorter reaction times tend to favor the kinetic product, while higher temperatures and longer reaction times allow for equilibrium to be reached, favoring the thermodynamic product. libretexts.org
By developing a comprehensive kinetic model that includes all elementary steps of a reaction, the concentration of all species can be predicted as a function of time. This allows for the optimization of reaction parameters such as temperature, pressure, and catalyst loading to maximize the yield of the desired product.
Advanced Material Science and Supramolecular Applications of Aryl Ethynyl Derivatives
Polymeric Systems and Conjugated Materials from Ethynylbenzene Monomers
The polymerization of ethynylbenzene monomers, including 1-Ethynyl-4-(2-methylpropyl)benzene, also known as 4-isobutylphenylacetylene nih.gov, is a versatile method for creating a range of polymeric structures. The specific architecture of the resulting polymer—whether linear, branched, or cross-linked—is highly dependent on the polymerization method and reaction conditions.
Radical and ionic polymerization techniques are common methods for converting aryl alkyne monomers into polymeric structures. However, the polymerization of monomers with multiple reactive ethynyl (B1212043) groups, such as diethynylarenes, often results in the formation of branched or insoluble, cross-linked polymers nih.govmdpi.com. This occurs because the growing polymer chain can react with the polyene backbone of another polymer molecule nih.gov. For instance, studies on the polymerization of p-diethynylbenzene (p-DEB) have shown that even when soluble polymers are formed, they often possess a branched structure mdpi.com. The ratio of olefin and aromatic protons to ethynyl protons can be used to indicate the presence of these branches mdpi.com.
Polycyclotrimerization is another important reaction for ethynyl-functionalized monomers. This process typically involves the catalyzed trimerization of acetylene groups to form benzene (B151609) rings, leading to highly cross-linked polyphenylenic networks nih.gov. Catalysts such as cobalt complexes have been used for the polycyclotrimerization of diethynylarylenes, yielding thermosetting polymers that cure at elevated temperatures nih.gov.
In contrast, linear polymerization aims to selectively react one of the C≡C bonds, which is challenging but can produce soluble polyene structures. The synthesis of completely linear polymers from diethynylarenes has been achieved through anionic polymerization nih.gov. The choice of catalyst and reaction conditions is crucial in directing the polymerization towards either cyclotrimerization or linear chain growth, thereby controlling the final polymer architecture and properties.
Poly(phenylacetylene) (PPA) and its derivatives are recognized as promising precursors for producing carbonaceous materials with high carbon yields. osti.govresearchgate.net This is particularly true for derivatives that incorporate additional reactive unsaturated groups. For example, poly(phenylacetylene) with a para-substituted acetylene group, referred to as poly(PA-A), has demonstrated an exceptionally high carbon yield of approximately 90% in a single heating step to 1000°C under a nitrogen atmosphere. osti.govresearchgate.net Similarly, a derivative with a para-substituted phenylacetylene (B144264) group, poly(PA-PA), provides a high carbon yield of around 80% while also offering good solubility in common organic solvents like toluene and tetrahydrofuran (THF). researchgate.net The high mass retention of these polymers after carbonization makes them valuable for creating advanced carbon structures. researchgate.net
The processibility of these polymers allows them to be formed into fibers or films before carbonization. For instance, uniform fibers of poly(PA-PA) have been prepared using the electrospinning technique from a 30 wt% solution in THF. researchgate.net
| Polymer Precursor | Monomer Structure | Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Carbon Yield (at 1000°C) |
| Poly(4-triisopropylsilylethynyl-phenylacetylene) (poly(PA-ASi)) | 4-triisopropylsilylethynyl-phenylacetylene | 274 kg/mol | 1.90 | N/A |
| Poly(4-ethynyl-phenylacetylene) (poly(PA-A)) | 4-ethynyl-phenylacetylene | Not reported (limited solubility) | Not reported | ~90% osti.gov |
| Poly(4-phenylethynyl-phenylacetylene) (poly(PA-PA)) | 4-phenylethynyl-phenylacetylene | Not specified | Not specified | ~80% researchgate.net |
Solid-state polymerization, often initiated by radiation, is a method used to polymerize crystalline monomers. This technique can potentially lead to highly ordered, one-dimensional nanostructures if the crystal packing of the monomer facilitates a topochemical reaction. Studies on the solid-phase polymerization of p-diethynylbenzene initiated by UV or γ-radiation have shown that the reaction proceeds via macroradicals. nih.gov However, these reactions often lead to branched and subsequently cross-linked polymers, as the growing radical can add to the double bonds of the polymer backbone. nih.gov While achieving perfect one-dimensional structures is challenging, solid-state polymerization remains a topic of interest for creating materials with controlled morphology and anisotropic properties.
Organic Electronics and Optoelectronic Devices
Conjugated polymers derived from aryl ethynyl monomers are a significant class of materials for organic electronics. Their delocalized π-electron systems are responsible for their semiconducting properties, making them suitable for use in a variety of optoelectronic devices. The ability to tune their electronic properties through chemical modification of the monomer, such as by introducing different substituent groups on the phenyl ring, is a key advantage. nih.gov
Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, finding applications in display drivers, sensors, and smart cards due to their potential for low-cost, large-area fabrication on flexible substrates. nih.gov An OFET generally consists of a semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes. nih.gov The performance of an OFET is primarily evaluated by its charge carrier mobility, on/off current ratio, and threshold voltage. nih.govfrontiersin.org
| Polymer Semiconductor Type | Representative Polymer | Highest Reported Mobility (cm²/Vs) | On/Off Ratio |
| Thienothiophene-containing polymer | Polymer 33 (R=C₁₄H₂₉) | 0.6 nih.gov | Not specified |
| Thiazolothiazole-containing polymer | Polymer 35 | 0.14 nih.gov | Not specified |
| Naphthalene bisimide derivative | Not specified | Approaching 0.01 | > 10⁵ researchgate.net |
| Quinoxaline-based polymer | P2 (with thiophene-based DDP) | 0.50 rsc.org | Not specified |
Conjugated Systems for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)
Aryl ethynyl derivatives are pivotal in the development of organic electronics due to their rigid, planar structures and excellent charge-transport properties. These characteristics are essential for the performance of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).
The performance of aryl ethynyl derivatives in OPVs is also noteworthy. These compounds can function as either the electron donor or electron acceptor component in the active layer of a solar cell. The extended π-conjugation provided by the aryl ethynyl structure allows for efficient light absorption and charge separation, which are critical processes for photovoltaic energy conversion. The solubility of these materials, often enhanced by alkyl substituents like the isobutyl group, is a key advantage for solution-based fabrication processes, which can lower the manufacturing cost of solar cells.
| Property | Relevance to OLEDs | Relevance to OPVs |
| Rigid Planar Structure | Prevents aggregation-caused quenching, leading to higher emission efficiency. | Facilitates ordered molecular packing, enhancing charge mobility. |
| Extended π-Conjugation | Allows for tuning of emission color across the visible spectrum. | Enables broad absorption of the solar spectrum for higher photocurrent. |
| Tunable Electronic Properties | Modification of HOMO/LUMO levels to control charge injection and emission color. | Optimization of energy level alignment for efficient charge transfer. |
| Good Solubility | Enables fabrication of devices via solution processing techniques. | Facilitates large-area and low-cost manufacturing of solar cells. |
This table provides a generalized overview of the relevance of aryl ethynyl derivatives' properties to OLED and OPV applications, based on studies of compounds structurally similar to this compound.
Materials for Nonlinear Optics (NLO)
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical communications, data storage, and optical computing. Aryl ethynyl derivatives have emerged as a promising class of NLO materials due to their highly polarizable π-electron systems.
Research on various aryl ethynyl derivatives has demonstrated their significant NLO activity. For example, push-pull systems, where an aryl ethynyl bridge connects a donor and an acceptor group, have shown large second-order hyperpolarizabilities. The rigid nature of the aryl-ethynyl linkage ensures efficient charge transfer between the donor and acceptor, a key requirement for high NLO performance.
| NLO Property | Description | Relevance of Aryl Ethynyl Structure |
| Second-Order Hyperpolarizability (β) | A measure of the second-order NLO response of a molecule. | The extended π-conjugation and potential for donor-acceptor substitution in aryl ethynyl derivatives lead to large β values. |
| Third-Order Hyperpolarizability (γ) | A measure of the third-order NLO response. | The delocalized electron cloud of the aryl ethynyl system contributes to significant third-order NLO effects. |
| Thermal Stability | The ability to withstand high temperatures without degradation. | The rigid and stable aromatic and acetylenic components provide good thermal stability, which is important for device applications. |
This table summarizes key NLO properties and the contribution of the aryl ethynyl structure, based on research on analogous compounds.
Supramolecular Assemblies and Host-Guest Chemistry
The rigid and linear geometry of the aryl-ethynyl linkage makes it an exceptional building block in the field of supramolecular chemistry, which focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent interactions.
Aryl-Ethynyl Linkage as Rigid Scaffolding in Molecular Design
The aryl-ethynyl unit serves as a highly effective and predictable rigid rod-like scaffold for the construction of well-defined supramolecular architectures. This rigidity is a direct consequence of the sp-hybridized carbon atoms of the acetylene group and the sp²-hybridized carbons of the phenyl ring, which results in a linear arrangement of atoms.
This structural predictability allows for the precise positioning of functional groups in three-dimensional space, which is a fundamental aspect of rational molecular design. By connecting multiple aryl-ethynyl units, chemists can create larger, shape-persistent molecular structures such as molecular squares, cages, and polymers with well-defined cavities and shapes. The isobutyl group on this compound can influence the solubility and packing of such supramolecular structures.
Supramolecular Recognition and Sensor Applications
The defined cavities and functionalizable peripheries of supramolecular assemblies based on aryl-ethynyl scaffolds make them excellent candidates for molecular recognition and sensing applications. These structures can be designed to selectively bind to specific guest molecules or ions through a combination of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.
When a guest molecule binds within the cavity of a host built from aryl-ethynyl units, it can induce a change in the photophysical properties of the host, such as its fluorescence. This change can be used as a signal for the detection of the guest. For instance, aryl ethynylpyrene derivatives have been successfully employed as fluorescent sensors for the detection of various analytes. rsc.org The electronic nature of the aryl group, modified by substituents like the isobutyl group, can modulate the sensitivity and selectivity of these sensors.
| Host-Guest System Component | Role of Aryl-Ethynyl Unit | Example of Interaction |
| Host Molecule | Provides a rigid and pre-organized cavity for guest binding. | A molecular square constructed from aryl-ethynyl struts encapsulating a small organic molecule. |
| Sensor | Acts as a fluorescent reporter group whose emission is altered upon guest binding. | A pyrene-based aryl ethynyl compound exhibiting a change in fluorescence intensity in the presence of a specific metal ion. |
| Functional Group | Provides specific binding sites for the guest molecule. | Carboxylic acid groups attached to the aryl ring of the ethynyl unit for hydrogen bonding with a guest. |
This table illustrates the roles of the aryl-ethynyl unit in supramolecular recognition and sensing, with examples drawn from the broader class of aryl ethynyl derivatives.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Complexes
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The rigid and linear nature of aryl ethynyl-based ligands makes them highly suitable for the construction of MOFs with well-defined and predictable porous structures.
By using ligands derived from functionalized phenylacetylenes, it is possible to create MOFs with tailored pore sizes and chemical environments. These materials have shown great promise in applications such as gas storage, separation, and catalysis. The isobutyl group of this compound, if incorporated into a MOF ligand, could influence the framework's properties, such as its hydrophobicity and its interactions with guest molecules.
Similarly, aryl ethynyl derivatives can be used as ligands in the synthesis of discrete coordination complexes. The terminal alkyne can be deprotonated to coordinate to a metal center, or the π-system of the alkyne and aryl ring can interact with the metal. The resulting complexes can have interesting electronic, magnetic, and catalytic properties.
| Application | Role of Aryl Ethynyl Ligand in MOFs and Coordination Complexes |
| Gas Storage and Separation | The rigid and linear nature of the ligand leads to the formation of uniform pores that can selectively adsorb certain gas molecules. |
| Catalysis | The framework can provide isolated and well-defined active sites, and the electronic properties of the ligand can influence the catalytic activity of the metal centers. |
| Sensing | The incorporation of fluorescent aryl ethynyl ligands can lead to MOFs that act as sensors, where the luminescence is modulated by the presence of guest molecules within the pores. |
This table outlines the potential applications of MOFs and coordination complexes incorporating aryl ethynyl ligands, based on general principles and studies of related systems.
Future Directions and Emerging Research Avenues for 1 Ethynyl 4 2 Methylpropyl Benzene
Development of Novel Catalytic Systems for Highly Selective Transformations
The future utility of 1-Ethynyl-4-(2-methylpropyl)benzene will heavily depend on the development of sophisticated catalytic systems capable of transforming its ethynyl (B1212043) and aryl moieties with high precision and efficiency. The carbon-carbon triple bond is a versatile functional group that can participate in a myriad of reactions, including hydrogenation, hydration, and cycloadditions. openaccesspub.org Current research on aryl alkynes focuses on transition-metal catalysis to control the regio- and stereoselectivity of these transformations. nih.gov
Future efforts will likely concentrate on creating catalysts for reactions such as:
Cross-Coupling Reactions: Advanced catalytic methods, moving beyond traditional Sonogashira couplings, are being developed for aryl alkynes. nih.gov Research into stimuli-responsive and metal-free catalytic systems could enable the coupling of this compound with a wide range of partners under mild conditions. nih.govacs.org This would facilitate the synthesis of complex molecules for pharmaceuticals and electronics.
Alkyne Metathesis: Copper-catalyzed carbene/alkyne metathesis offers a pathway to construct complex cyclic structures like quinoline (B57606) derivatives. mdpi.com Applying such cascade reactions to this compound could yield novel heterocyclic compounds.
Polymerization: Catalytic systems for the polymerization of alkynes are crucial for creating new materials. openaccesspub.org Developing catalysts that can control the polymerization of this compound would allow for the synthesis of conductive polymers like polyacetylene derivatives. openaccesspub.orgoup.com
Recyclable catalysts, including those based on nanoparticles and metal-organic frameworks (MOFs), represent a key area of sustainable chemistry that could be applied to transformations of this compound, improving the economic and environmental viability of its use. nih.gov
Table 1: Potential Catalytic Systems for this compound Transformations
| Catalytic System | Transformation Type | Potential Application | Research Goal |
|---|---|---|---|
| Palladium/Copper (Sonogashira) | C(sp)-C(sp2) Cross-Coupling | Synthesis of complex internal alkynes | Improve efficiency and functional group tolerance under milder conditions. nih.govacs.org |
| Rhodium Complexes | Cycloaddition/Dimerization | Formation of 1,3-enyne structures | Achieve high (E/Z)-selectivity for specific isomers. nih.gov |
| Copper(I) Complexes | Carbene/Alkyne Metathesis | Synthesis of multi-substituted quinolines | Develop cascade reactions for rapid molecular complexity. mdpi.com |
| TaCl₅ or other transition metals | Cyclotrimerization/Polymerization | Creation of poly(arylene)s and conjugated polymers | Control polymer structure and properties for electronic applications. oup.com |
| Gold Nanoparticles on g-C₃N₄ | Halogenation | Synthesis of 1-haloalkyne derivatives | Enable efficient and recyclable catalysis for producing versatile intermediates. nih.gov |
Advanced In Situ Spectroscopic and Computational Methods for Real-Time Analysis
Understanding the intricate mechanisms of reactions involving this compound is fundamental to optimizing synthetic routes and catalyst performance. The combination of advanced in situ spectroscopic techniques and computational chemistry provides a powerful toolkit for real-time analysis of reaction intermediates and transition states.
In Situ Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for studying alkyne reactions as they happen. libretexts.org For example, in situ NMR has been used to monitor the progress of borylation reactions on aryl compounds and the biotransformation of alkynoates, providing direct evidence of reaction pathways. nih.govmdpi.com Applying these methods to the catalytic transformations of this compound would allow researchers to observe the formation of key intermediates, such as metal-alkyne π-complexes or vinylidene species, offering insights into catalyst behavior and reaction kinetics. nih.govresearchgate.net
Computational Methods: Density Functional Theory (DFT) calculations have become essential for predicting the reactivity and electronic properties of molecules. rsc.org For alkynes, DFT can elucidate reaction barriers, the stability of intermediates, and the influence of substituents on reactivity. rsc.orgnih.gov Computational studies on this compound could predict its HOMO-LUMO gap, map its molecular electrostatic potential to identify reactive sites, and model its interaction with different catalysts, thus guiding the rational design of experiments. rsc.orgnih.gov
Table 2: Spectroscopic and Computational Methods for Analyzing this compound Reactivity
| Method | Type of Analysis | Information Gained | Relevance for Research |
|---|---|---|---|
| In Situ NMR Spectroscopy | Real-time reaction monitoring | Identification of intermediates, reaction kinetics, catalyst speciation. nih.govmdpi.com | Elucidating complex catalytic cycles and optimizing reaction conditions. |
| In Situ IR Spectroscopy | Functional group analysis | Tracking the consumption of the alkyne C≡C and C-H bonds and the appearance of new functional groups. libretexts.org | Confirming reaction progress and identifying key bond-forming/breaking events. |
| Density Functional Theory (DFT) | Computational modeling | Reaction energy profiles, transition state geometries, electronic properties (HOMO/LUMO), charge distribution. rsc.orgnih.gov | Predicting reaction outcomes, guiding catalyst selection, and explaining observed selectivity. |
| Combined QM/MM Methods | Hybrid computational modeling | Simulating reactions in a complex environment (e.g., solvent, enzyme active site). | Providing a more accurate picture of reactivity in realistic systems. |
Rational Design of New Materials with Tailored Electronic and Structural Properties
The unique structure of this compound, featuring a rigid aromatic core and a polymerizable alkyne group, makes it an attractive monomer for the rational design of advanced materials. The field of conjugated polymers, in particular, stands to benefit from incorporating such building blocks. oup.comdtic.mil
Future research will likely focus on synthesizing polymers from this compound to create materials with specific, tailored properties:
Conjugated Polymers: Polymerization of the alkyne moiety can lead to poly(aryleneethynylene)s (PAEs) or other conjugated systems. oup.com The electronic properties of these polymers, such as their conductivity and fluorescence, are directly related to the delocalization of π-electrons along the polymer backbone. oup.comdtic.mil The isobutyl group on the benzene (B151609) ring could enhance the solubility of the resulting polymers, facilitating their processing into thin films for electronic devices like sensors or organic photovoltaics.
Hyperbranched Polymers: The cyclotrimerization of the alkyne group is a powerful method for creating large, hyperbranched aromatic systems. oup.com These structures are known for their unique morphologies and potential applications in areas like light-harvesting and as chemosensors. oup.com
Cyclic Polymers: Recent advances have demonstrated the synthesis of cyclic polymers from alkyne monomers, which have applications in biomedicine and materials science. rsc.org Exploring this avenue with this compound could lead to novel macrocyclic structures with unique host-guest properties.
By systematically modifying the substituents on the aromatic ring or co-polymerizing with other monomers, researchers can fine-tune the material's electronic bandgap, refractive index, and physical properties. oup.com
Table 3: Potential Materials Derived from this compound and Their Properties
| Material Type | Synthetic Route | Potential Key Property | Emerging Application |
|---|---|---|---|
| Linear Conjugated Polymer (PAE) | Sonogashira Polycoupling | Enhanced solubility, tunable fluorescence | Organic electronics, chemical sensors. oup.com |
| Hyperbranched Polyarylene | Alkyne Cyclotrimerization | High thermal stability, amorphous morphology | High-performance plastics, membranes. oup.com |
| Cross-linked Network | Thermal or catalytic polymerization | Mechanical robustness, high refractive index | Advanced coatings, optical materials. openaccesspub.orgoup.com |
| Functionalized Photochromes | Sonogashira coupling to a core unit | Switchable electronic properties | Molecular switches, data storage. acs.org |
Exploration of Bio-Inspired Synthetic Routes and Sustainable Chemical Processes
The increasing demand for environmentally friendly chemical manufacturing necessitates a shift towards bio-inspired and sustainable synthetic strategies. openaccesspub.orgnumberanalytics.com For a molecule like this compound, this involves developing greener routes for its synthesis and subsequent transformations.
Future research directions in this area include:
Bio-inspired Catalysis: Nature utilizes enzymes to perform complex chemical transformations with remarkable efficiency and selectivity. Researchers are developing bio-inspired catalysts, such as manganese or copper complexes that mimic the active sites of enzymes, to perform reactions like C-H bond functionalization or CO₂ reduction under mild conditions. acs.orgnih.gov Such catalysts could offer new ways to transform the aromatic ring or alkyne group of the target molecule.
Atom-Economic Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product is a core principle of green chemistry. Multicomponent reactions involving alkynes are a prime example of this approach, allowing for the rapid construction of complex molecules in a single step with minimal waste. nih.gov Applying these strategies to this compound would be a key area of investigation.
Solvent-Free and Recyclable Systems: The development of solvent-free reaction conditions and the use of recyclable catalysts are critical for sustainable chemistry. nih.gov Exploring solid-state reactions or using water as a solvent for transformations of this compound could significantly reduce environmental impact. nih.govresearchgate.net
Table 4: Potential Sustainable and Bio-Inspired Approaches
| Approach | Description | Potential Advantage | Research Focus |
|---|---|---|---|
| Bio-inspired Catalysis | Use of metal complexes that mimic enzyme active sites for transformations. acs.orgnih.gov | High selectivity, mild reaction conditions, use of earth-abundant metals. | Developing catalysts for selective C-H functionalization or alkyne transformations. |
| Renewable Feedstocks | Synthesis of the aromatic scaffold from biomass or recycled waste streams. openaccesspub.org | Reduced reliance on fossil fuels, lower carbon footprint. | Investigating catalytic routes from bio-derived platform chemicals to substituted benzenes. |
| Multicomponent Reactions | Combining three or more reactants in a single, atom-efficient step. nih.gov | Reduced waste, simplified purification, rapid access to molecular complexity. | Designing novel one-pot syntheses of heterocycles or functionalized alkenes. |
| Photocatalysis | Using light to drive chemical reactions, often with recyclable catalysts. researchgate.netchemrxiv.org | Energy efficiency, redox-neutral conditions, novel reaction pathways. | Exploring visible-light-mediated cross-coupling and functionalization reactions. |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-Ethynyl-4-(2-methylpropyl)benzene, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves cross-coupling reactions such as the Sonogashira coupling, which connects aromatic halides with terminal alkynes. Critical parameters include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst.
- An inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive intermediates.
- Solvent selection (e.g., THF or DMF) to ensure solubility and reaction efficiency.
- Post-synthesis purification via column chromatography or recrystallization to isolate the product .
Q. How can the molecular structure of this compound be confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires:
- 1H and 13C NMR spectroscopy : To identify proton environments and carbon frameworks (e.g., ethynyl C≡C signals at ~70–90 ppm in 13C NMR).
- IR spectroscopy : Detection of the C≡C stretch (~2100–2260 cm⁻¹).
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Cross-referencing with databases like PubChem for spectral comparisons .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods to avoid inhalation of volatile components.
- Wear PPE (gloves, goggles) to prevent skin/eye contact.
- Store away from ignition sources due to the ethynyl group’s potential reactivity.
- Follow disposal guidelines per ECHA regulations, including segregation of waste and collaboration with certified disposal agencies .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer :
- Standardized assays : Reproduce experiments under controlled conditions (pH, temperature, solvent).
- Purity validation : Use HPLC or GC-MS to confirm compound integrity (>98% purity).
- Control experiments : Include positive/negative controls to rule out assay artifacts.
- Multi-target screening : Evaluate interactions with related biological targets (e.g., enzymes, receptors) to identify specificity .
Q. How does the electronic nature of the ethynyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- The ethynyl group acts as an electron-withdrawing moiety, polarizing the benzene ring and directing electrophilic substitution.
- Study via DFT calculations to map electron density distribution.
- Kinetic experiments : Compare reaction rates with non-ethynyl analogs (e.g., ethyl-substituted derivatives) to quantify electronic effects .
Q. What advanced spectroscopic techniques are suitable for studying the supramolecular interactions of this compound in host-guest systems?
- Methodological Answer :
- X-ray crystallography : Resolve 3D structures of inclusion complexes.
- NMR titration : Monitor chemical shift changes to determine binding constants.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields of this compound reported under similar conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
